molecular formula C12H9BrN2O3 B5842264 [(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-3-carboxylate

[(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-3-carboxylate

Cat. No.: B5842264
M. Wt: 309.11 g/mol
InChI Key: YIUNEOPVURVELB-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-3-carboxylate is a compound of interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a furan ring, a bromophenyl group, and an amino group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-3-carboxylate typically involves the reaction of 4-bromoaniline with 1-phenyl-3-phenyl-4-(2-furoyl)-5-pyrazolone in ethanol. The reaction mixture is refluxed for 7 hours, leading to the formation of a yellow precipitate. The precipitate is then filtered and washed to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

[(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and furan groups play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application, such as its use in biological systems or as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-4-(((4-bromophenyl)amino)(furan-2-yl)methylene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one]
  • [(Z)-4-(((4-chlorophenyl)amino)(furan-2-yl)methylene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one]

Uniqueness

[(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-3-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making the compound versatile for different applications .

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-10-3-1-8(2-4-10)11(14)15-18-12(16)9-5-6-17-7-9/h1-7H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUNEOPVURVELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=COC=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=COC=C2)/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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